2-HYDROXY-N'-[(3Z)-2-OXO-1-PENTYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE
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Overview
Description
2-hydroxy-N’-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide typically involves the condensation of 2-hydroxybenzohydrazide with an appropriate indole derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-hydroxy-N’-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the modulation of signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share structural similarities and exhibit diverse biological activities.
Indole derivatives: Other indole derivatives also possess a wide range of biological activities and therapeutic potential.
Uniqueness
2-hydroxy-N’-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is unique due to its specific structure, which combines the indole moiety with a benzohydrazide group.
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4g/mol |
IUPAC Name |
2-hydroxy-N-(2-hydroxy-1-pentylindol-3-yl)iminobenzamide |
InChI |
InChI=1S/C20H21N3O3/c1-2-3-8-13-23-16-11-6-4-9-14(16)18(20(23)26)21-22-19(25)15-10-5-7-12-17(15)24/h4-7,9-12,24,26H,2-3,8,13H2,1H3 |
InChI Key |
SLBCYNNRPGERDQ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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